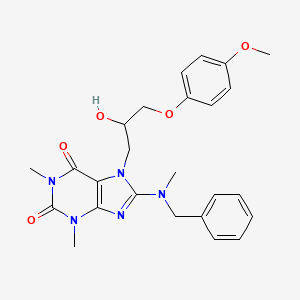
8-(benzyl(methyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(benzyl(methyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H29N5O5 and its molecular weight is 479.537. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 8-(benzyl(methyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine family. Its unique structure incorporates multiple functional groups that contribute to its biological activity. This article examines the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Properties : It has shown potential in inhibiting the growth of cancer cells.
- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains.
- Antioxidant Effects : It may possess antioxidant properties that can protect cells from oxidative stress.
The biological effects of this compound are thought to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate the activity of receptors linked to cell survival and apoptosis.
- Signal Transduction Interference : The compound may interfere with signaling pathways that regulate cell growth and survival.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. Notably, it exhibited selective activity against Gram-positive bacteria.
Table 2: Antimicrobial Activity
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties, contributing to its potential therapeutic effects by reducing oxidative stress in cells.
Case Studies
Several studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance:
- Study on Antiproliferative Effects : A study demonstrated that derivatives showed IC50 values ranging from 1.2 to 5.3 µM against various cancer cell lines, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin and etoposide .
- Evaluation Against Bacterial Strains : A series of experiments assessed the antimicrobial activity against both Gram-positive and Gram-negative bacteria, confirming the compound's effectiveness particularly against E. faecalis with an MIC of 8 µM .
特性
IUPAC Name |
8-[benzyl(methyl)amino]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O5/c1-27(14-17-8-6-5-7-9-17)24-26-22-21(23(32)29(3)25(33)28(22)2)30(24)15-18(31)16-35-20-12-10-19(34-4)11-13-20/h5-13,18,31H,14-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSUEXGYERWLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CC(COC4=CC=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














